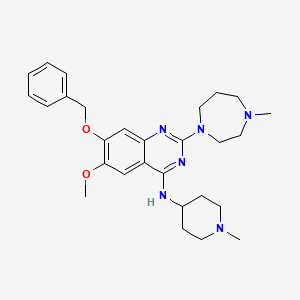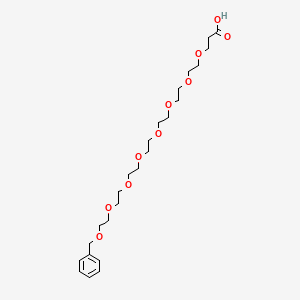
Benzyl-PEG8-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG8-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl protecting group and a carboxylic acid group. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis, while the carboxylic acid group can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl-PEG8-acid is synthesized through a series of chemical reactions involving the polymerization of ethylene oxide with benzyl alcohol and subsequent functionalization with a carboxylic acid group. The benzyl group is introduced as a protecting group for the hydroxyl group, which can be removed later via hydrogenolysis. The carboxylic acid group is introduced through esterification or amidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization of ethylene oxide followed by the introduction of the benzyl protecting group and carboxylic acid group. The process is carried out under controlled conditions to ensure high purity and yield. The final product is purified through techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The benzyl group can be removed via hydrogenolysis, resulting in the formation of PEG8-acid.
Substitution: The carboxylic acid group can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: EDC or HATU as activators for amide bond formation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: PEG8-acid.
Substitution: Amide derivatives.
Applications De Recherche Scientifique
Benzyl-PEG8-acid is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Chemistry: Used as a PEG linker in the synthesis of various compounds, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its ability to enhance the penetration of active ingredients.
Mécanisme D'action
Benzyl-PEG8-acid exerts its effects through the formation of stable amide bonds with primary amine groups. The carboxylic acid group reacts with the amine group in the presence of activators such as EDC or HATU, resulting in the formation of a stable amide bond. This reaction is commonly used in bioconjugation techniques to link biomolecules such as proteins and peptides .
Comparaison Avec Des Composés Similaires
PEG8-acid: Lacks the benzyl protecting group and is used in similar applications as Benzyl-PEG8-acid.
Benzyl-PEG8-azide: Contains an azide group instead of a carboxylic acid group and is used in click chemistry reactions.
Benzyl-PEG8-amine: Contains an amine group instead of a carboxylic acid group and is used in the synthesis of various compounds.
Uniqueness: this compound is unique due to the presence of both a benzyl protecting group and a carboxylic acid group. This combination allows for selective reactions and functionalization, making it a versatile compound in various scientific research applications.
Propriétés
Formule moléculaire |
C24H40O10 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H40O10/c25-24(26)6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2,(H,25,26) |
Clé InChI |
AWZDOMHRQMTEDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


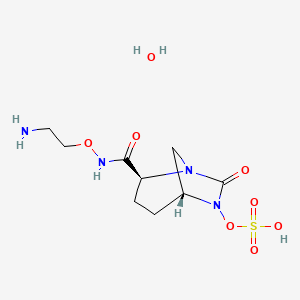
![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
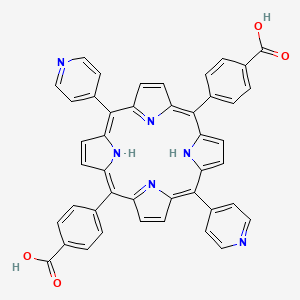
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)

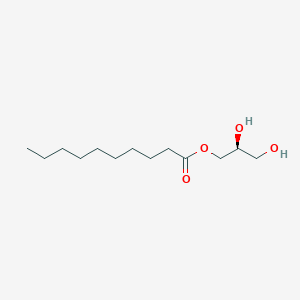

![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
